1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a molecular formula of C20H18N4O2S2 This compound is characterized by its unique structure, which includes a pyrazolone core, a thiophene ring, and an imidazolidinone moiety
Properties
IUPAC Name |
1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBAJNQFDEKIK-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the pyrazolone core, followed by the introduction of the thiophene ring and the imidazolidinone moiety. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Scientific Research Applications
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, its potential anticancer activity may be due to the inhibition of enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:
1,5-dimethyl-2-phenylpyrazol-3-one: Lacks the thiophene and imidazolidinone moieties, making it less complex and potentially less active in certain reactions.
4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl derivatives: These compounds share the imidazolidinone moiety but differ in the pyrazolone core, affecting their reactivity and applications.
Biological Activity
The compound 1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step reaction process. The initial steps typically include the reaction of 3-methylthiophene with appropriate aldehydes and amines to form the imidazolidinone core. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Key Structural Features
| Feature | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Melting Point | 180 °C |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon cancer cells (HT-29). The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.6 | G2/M phase arrest |
| HT-29 | 7.8 | Apoptosis induction |
| A549 (lung cancer) | 10.0 | Cytoskeleton disruption |
Angiogenesis Inhibition
The compound has also shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, it effectively reduced blood vessel formation comparable to established angiogenesis inhibitors like combretastatin A4.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased vascularization and increased apoptotic cells within the tumors.
Research Findings
A comprehensive structure–activity relationship (SAR) study indicated that modifications to both the thiophene moiety and the imidazolidinone core could enhance biological activity. For instance, substituting different functional groups on the thiophene ring resulted in variations in potency against specific cancer cell lines.
Table 3: Structure–Activity Relationship Analysis
| Compound Variant | Modifications | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | None | 5.6 |
| Variant A | -OCH₃ on thiophene | 4.2 |
| Variant B | -Cl on imidazolidinone | 6.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
